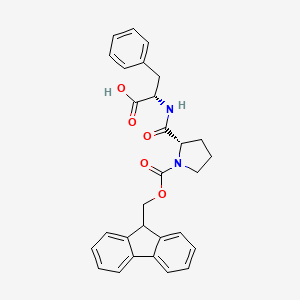

Fmoc-Pro-Phe-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Fmoc-Pro-Phe-OH” is a compound that involves the combination of Fmoc-Pro-OH and Fmoc-Phe-OH . Fmoc-Pro-OH is easily dissolved in DMF or NMP . It has compelling utility in peptide synthesis, key to peptide-based drug manufacturing and bioactive compound production .

Synthesis Analysis

The synthesis of Fmoc-Pro-OH involves extraction with diethyl ether and dichloromethane, followed by drying using anhydrous sodium sulfate. The result is Fmoc-Pro-OH as a white solid in a 95% yield . The Fmoc protection of phenylalanine by Fmoc-OPhth predictably avoided anthranilic acid and Fmoc-Ant-OH formation to give Fmoc-Phe-OH .

Molecular Structure Analysis

The molecular structure of Fmoc-Pro-Phe-OH can be inferred from the structures of Fmoc-Pro-OH and Fmoc-Phe-OH .

Chemical Reactions Analysis

Fmoc-Pro-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed by treatments with a variety of primary or secondary amines .

Physical And Chemical Properties Analysis

Fmoc-Pro-OH is a white to light yellow crystal powder . More specific physical and chemical properties can be found in the Certificate of Analysis .

Applications De Recherche Scientifique

Peptide Synthesis and Modification

Fmoc-Pro-Phe-OH is commonly used in the synthesis of peptides, particularly for introducing proline and phenylalanine residues into peptide chains. It allows for the specific modification of peptides, including labeling or conjugation to other molecules, which is crucial for studying peptide function and structure .

Cyclic Peptides Production

This compound is also instrumental in the synthesis of cyclic peptides. These peptides are notable for their stability and efficacy as therapeutics, making them a significant focus in pharmaceutical research .

Nanomedicine Applications

The Phe-Phe motif, which includes Fmoc-Pro-Phe-OH, has a range of applications in nanomedicine. It’s used in drug delivery systems, biomaterials, and as part of new therapeutic paradigms due to its ability to form self-assembled nanostructures .

Photoresponsive Supramolecular Hydrogels

Fmoc-Pro-Phe-OH can be co-assembled into hydrogels with photoresponsive properties. These hydrogels have potential applications in controlled drug release and tissue engineering .

Antimicrobial Hydrogels

The compound has been used to create antimicrobial peptide hydrogels. These hydrogels can encapsulate photosensitizers and serve as delivery vehicles, combining the antimicrobial properties of the peptides with the therapeutic effects of photodynamic therapy .

Mécanisme D'action

Target of Action

The primary target of Fmoc-Pro-Phe-OH is the amine group of amino acids . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-Pro-Phe-OH operates by protecting the amine group during peptide synthesis . The Fmoc group is introduced to the amine group of the amino acid, forming a stable amide bond that prevents undesired side reactions during peptide bond formation . This protection is temporary and can be removed when no longer needed, allowing the peptide chain to be extended .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-Pro-Phe-OH is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

The pharmacokinetics of Fmoc-Pro-Phe-OH are largely determined by its role in peptide synthesisInstead, its utility lies in its ability to be introduced and removed from the amino acid under specific conditions, facilitating the synthesis of complex peptides .

Result of Action

The primary result of Fmoc-Pro-Phe-OH’s action is the successful synthesis of peptides. By temporarily protecting the amine group, it allows for the controlled formation of peptide bonds, enabling the creation of complex peptide structures . After its removal, the resulting peptide is free to interact with its environment, potentially exerting biological effects depending on its structure .

Action Environment

The action of Fmoc-Pro-Phe-OH is influenced by several environmental factors. The introduction and removal of the Fmoc group are dependent on the pH of the solution, with the group being rapidly removed by base . The choice of solvent can also impact the efficacy of the Fmoc group, with certain solvents being more suitable for its introduction and removal . Furthermore, the stability of Fmoc-Pro-Phe-OH can be affected by temperature, with recommended storage temperatures being 2-8°C .

Safety and Hazards

Orientations Futures

Future directions for Fmoc-Pro-Phe-OH could involve its use in peptide synthesis for biomedical applications. For example, Fmoc-derivatized cationic hexapeptides have been proposed as scaffolds for bioprinting applications . Another study reported the use of Fmoc-FF and cationic peptides for potential applications in tissue engineering .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c32-27(30-25(28(33)34)17-19-9-2-1-3-10-19)26-15-8-16-31(26)29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,32)(H,33,34)/t25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLLIQSZNKOVSQ-UIOOFZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CC5=CC=CC=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Pro-Phe-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)

![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)

![(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide](/img/structure/B569653.png)

![(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569654.png)

![2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one](/img/structure/B569656.png)

![1H-[1]Benzofuro[2',3':3,4]cyclobuta[1,2-b]azirene](/img/structure/B569663.png)

![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)